1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

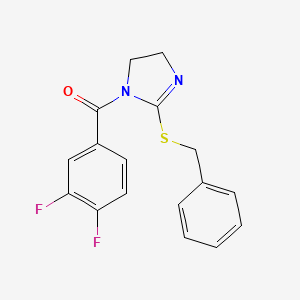

1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.196. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Structures

1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione plays a crucial role in the synthesis of various heterocyclic structures. It is utilized in the facile synthesis of imidazo[1,2-a]quinolines, an important class of compounds in medicinal chemistry. This synthesis involves reactions with substituted acetonitriles and leads to the production of imidazo[1,2-a]quinoline derivatives with significant yields, demonstrating its utility in creating complex molecular structures (Iminov et al., 2008).

Antimicrobial and Antioxidant Activities

This compound is key in the synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides. Research indicates that these derivatives exhibit notable antimicrobial activity against various human bacterial pathogens and possess antioxidant capabilities. Such properties make them valuable in the development of new antimicrobial and antioxidant agents (Sarmiento-Sánchez et al., 2014).

Synthesis of Substituted 4-Amino-1,2,4-Triazines

In the realm of medicinal chemistry, the reaction of this compound with thiocarbonohydrazide is significant. It leads to the production of 4-amino-6-(acylmethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-ones and 6-substituted 1,4-benzoxazine-2,3-diones, which are of interest for their potential pharmaceutical applications. These compounds are synthesized through a series of nucleophilic transformations, highlighting the versatility of this compound in creating pharmacologically relevant structures (Kobelev et al., 2019).

Building Blocks for Various Heterocyclic Compounds

The compound serves as a convenient building block for synthesizing a wide range of nitrogen-containing heterocycles, such as quinazolines, quinazolones, benzodiazepines, and quinolinones. These heterocycles have extensive applications in medicinal chemistry and drug design (Bogdanov & Mironov, 2016).

Mécanisme D'action

Target of Action

The primary target of 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is 2-oxopropyl-CoM reductase, carboxylating . This enzyme is found in the organism Xanthobacter autotrophicus .

Mode of Action

The compound interacts with its target by catalyzing the reductive cleavage of the thioether linkage of 2-ketopropyl-coenzyme M . This is followed by the carboxylation of the ketopropyl cleavage product .

Biochemical Pathways

It’s known that the compound plays a role in thecell redox homeostasis and propylene catabolic process .

Pharmacokinetics

It’s known that the compound is a small molecule .

Result of Action

The result of the compound’s action is the production of acetoacetate and free coenzyme M . These products are yielded from the carboxylation of the ketopropyl cleavage product .

Action Environment

It’s known that the compound is a small molecule , which suggests that it may be stable in various environments.

: DrugBank Online - 2-oxopropyl-CoM : DrugBank Online - 2-oxopropyl-CoM reductase, carboxylating

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve both covalent and non-covalent bonds

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione vary with different dosages in animal models . Studies have shown that this compound can induce pancreatic ductal adenocarcinomas in hamsters, which histologically resemble human tumors

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, which could affect its localization or accumulation

Subcellular Localization

It is possible that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves the condensation of 2-aminophenol with ethyl acetoacetate followed by cyclization and oxidation steps.", "Starting Materials": ["2-aminophenol", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "hydrogen peroxide"], "Reaction": ["Step 1: Dissolve 2-aminophenol in ethanol and add sodium ethoxide. Heat the mixture to reflux for 1 hour to form the sodium salt of 2-aminophenol.", "Step 2: Add ethyl acetoacetate to the reaction mixture and heat to reflux for 4 hours. Cool the mixture and acidify with acetic acid to obtain the product, 3-oxo-3-phenylpropanoic acid ethyl ester.", "Step 3: Dissolve 3-oxo-3-phenylpropanoic acid ethyl ester in acetic anhydride and heat to reflux for 2 hours. Cool the mixture and add water to obtain the product, 1-(2-oxopropyl)-2-hydroxy-3-phenylpropan-1-one.", "Step 4: Dissolve 1-(2-oxopropyl)-2-hydroxy-3-phenylpropan-1-one in sulfuric acid and heat to reflux for 2 hours. Cool the mixture and add water to obtain the product, 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione.", "Step 5: Oxidize 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione with hydrogen peroxide in the presence of sulfuric acid to obtain the final product, 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione."] } | |

Numéro CAS |

57384-79-9 |

Formule moléculaire |

C11H9NO4 |

Poids moléculaire |

219.196 |

Nom IUPAC |

1-(2-oxopropyl)-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C11H9NO4/c1-7(13)6-12-9-5-3-2-4-8(9)10(14)16-11(12)15/h2-5H,6H2,1H3 |

Clé InChI |

XZRQDJDHQUVSKF-UHFFFAOYSA-N |

SMILES |

CC(=O)CN1C2=CC=CC=C2C(=O)OC1=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[({3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}amino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2507049.png)

![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)

![N-[(5-Fluoro-2-methylphenyl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide](/img/structure/B2507053.png)

![[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B2507054.png)

![Ethyl 5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2507055.png)

![Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B2507058.png)

![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)

![N-(2-acetylphenyl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507064.png)

![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2507068.png)